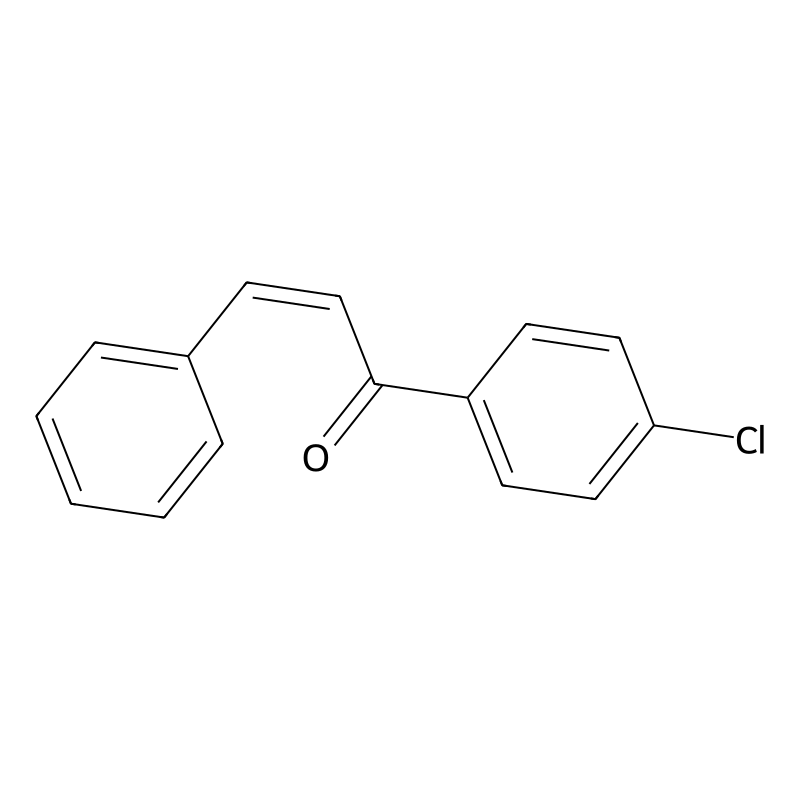

4'-Chlorochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Therapeutic Agent for Neurodegenerative Diseases

There's ongoing research exploring the potential of 4'-Chlorochalcone as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease []. Studies suggest it might possess neuroprotective properties by reducing the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease []. However, further research is needed to determine its efficacy and safety in clinical settings.

Metal Chelation Studies

4'-Chlorochalcone's ability to form complexes with metal ions makes it a valuable tool in metal chelation studies. Research suggests it can complex with copper and iron ions, potentially aiding in the development of methods for detecting and removing these metals from environmental samples [].

4'-Chlorochalcone is a chemical compound classified as a chalcone derivative, characterized by the presence of a chloro group at the 4-position of the chalcone structure. Its molecular formula is C15H11ClO, and it has a molecular weight of approximately 242.7 g/mol. The compound typically exists as a solid, exhibiting a melting point range of 97-101 °C and is known to form crystals in a monoclinic system with space group P21/c .

Chalcones are known for their trans configuration, and 4'-Chlorochalcone is specifically noted for its unique properties that arise from the substitution of the chlorine atom, which can influence its reactivity and biological activity .

The general reaction for its synthesis can be represented as follows:

text4-Chlorobenzylideneacetophenone + Base → 4'-Chlorochalcone + H2O

Research has indicated that 4'-Chlorochalcone exhibits significant biological activities. Notably, it has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may reduce the aggregation of beta-amyloid plaques, which are characteristic of Alzheimer's pathology. Furthermore, it has shown antibacterial properties and potential antioxidant activities, making it a candidate for further pharmacological exploration .

The synthesis of 4'-Chlorochalcone can be achieved through several methods:

- Aldol Condensation: This method involves reacting acetophenone with 4-chlorobenzaldehyde in the presence of a base or acid catalyst.

- Conjugate Addition: Utilizing catalysts like AlKIT-5 to facilitate the reaction between pyrrole and 4'-Chlorochalcone.

- Traditional Organic Synthesis: Various organic synthesis techniques can be employed to create derivatives or modify its structure for specific applications .

4'-Chlorochalcone finds utility in various fields due to its unique properties:

- Pharmaceuticals: Its potential as a therapeutic agent for neurodegenerative diseases positions it as an important compound in drug development.

- Metal Chelation Studies: The ability to form complexes with metal ions such as copper and iron makes it valuable in environmental chemistry for detecting and removing these metals from samples.

- Antimicrobial Agents: Its antibacterial properties suggest potential applications in developing new antimicrobial treatments.

Interaction studies involving 4'-Chlorochalcone have revealed its ability to complex with various metal ions, which is crucial for understanding its role in biochemistry and environmental science. These interactions can aid in developing detection methods for heavy metals and understanding their behavior in biological systems.

Several compounds share structural similarities with 4'-Chlorochalcone, including:

- Chalcone: The parent compound without any substitutions.

- 4-Methylchalcone: A methyl-substituted derivative that exhibits different biological activities.

- 2',4'-Dihydroxychalcone: Known for its antioxidant properties.

- Flavonoids: A broader class of compounds that share similar structural features but differ in their functional groups.

Comparison TableCompound Molecular Formula Unique Features 4'-Chlorochalcone C15H11ClO Neuroprotective potential; metal chelation Chalcone C15H12O Basic structure; no halogen substitution 4-Methylchalcone C16H14O Methyl group influences reactivity 2',4'-Dihydroxychalcone C15H12O3 Antioxidant properties; hydroxyl groups present Flavonoids Varies Diverse biological activities; broader classification

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Chlorochalcone | C15H11ClO | Neuroprotective potential; metal chelation |

| Chalcone | C15H12O | Basic structure; no halogen substitution |

| 4-Methylchalcone | C16H14O | Methyl group influences reactivity |

| 2',4'-Dihydroxychalcone | C15H12O3 | Antioxidant properties; hydroxyl groups present |

| Flavonoids | Varies | Diverse biological activities; broader classification |

4'-Chlorochalcone is formally designated as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one under IUPAC nomenclature. This classification reflects its structural features:

- Core framework: A three-carbon α,β-unsaturated ketone system (chalcone backbone)

- Substituents:

- A 4-chloro-substituted phenyl group at position 1 (A-ring)

- A phenyl group at position 3 (B-ring)

- A ketone group at position 1

Alternative names include 4'-chloro-4-chlorochalcone, p-chlorochalcone, and trans-4-chlorochalcone.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₁ClO | PubChem |

| Molecular weight | 242.7 g/mol | Sigma-Aldrich |

| CAS registry number | 22966-22-9 (primary), 956-04-7 (alternative) | PubChem |

The compound exists as a yellow solid with a melting point of 97–101°C. Its structure is stabilized by conjugation between the aromatic rings and the enone system.

Crystallographic Data and Space Group Determination

Crystallographic studies reveal a monoclinic crystal system with space group P2₁/c. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| a-axis length | 8.211 Å | IUCr |

| b-axis length | 5.869 Å | IUCr |

| c-axis length | 25.291 Å | IUCr |

| β angle | 99.18° | IUCr |

The nearly coplanar arrangement of the A- and B-rings (dihedral angle <10°) facilitates extended π-conjugation, critical for its electronic properties.

Spectroscopic Characterization

FT-IR Analysis

Key absorption bands (KBr pellet):

- 1651 cm⁻¹: C=O stretching (α,β-unsaturated ketone)

- 979 cm⁻¹: C=C trans bending (enone system)

- 1265 cm⁻¹: C-O-C stretching (aromatic ring substituents)

NMR Data

Coupling constants for the enone protons (J ≈ 15–16 Hz) confirm the trans configuration.

UV-Vis Absorption

| Parameter | Value | Source |

|---|---|---|

| λmax (chloroform) | 313–340 nm | Literature |

| Molar absorptivity (ε) | 14,000–20,000 M⁻¹cm⁻¹ | Literature |

The absorption maximum correlates with π→π* transitions in the conjugated system.

X-ray Diffraction Patterns and Crystal Packing Analysis

The crystal lattice exhibits weak C–H···O and C–H···F interactions, forming a cross-linked network. Key structural features:

- Hydrogen bonding: Proton donors (aromatic C–H groups) interact with oxygen and chlorine atoms.

- Stacking interactions: Face-to-face π-π interactions between aromatic rings stabilize the crystal packing.

Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation represents the primary synthetic route for 4'-Chlorochalcone production, involving the base-catalyzed reaction between 4-chloroacetophenone and benzaldehyde or alternatively, between acetophenone and 4-chlorobenzaldehyde . This reaction follows a well-established mechanism characterized by several distinct steps that collectively determine the reaction outcome.

The mechanistic pathway begins with deprotonation of the methyl ketone by the basic catalyst, typically sodium hydroxide or potassium hydroxide, to generate an enolate ion [3]. This initial step is followed by nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate [4]. The mechanism continues with a proton equilibration step, followed by dehydration through a second deprotonation at the α-position and subsequent elimination of water to yield the α,β-unsaturated ketone product [4] [5].

Research has established that the rate expression for chalcone formation follows third-order kinetics: Rate = k₃[ArCHO][Ar'COCH₃][⁻OH] [4]. Kinetic studies have revealed that the elimination step in the dehydration process represents the rate-limiting step rather than the initial deprotonation, as evidenced by kinetic isotope effect studies showing faster reaction rates in deuterium oxide compared to water [4] [5].

The stereochemistry of the reaction consistently favors the trans-configuration of the resulting double bond, with the trans-isomer being thermodynamically more stable than the cis-isomer [6]. Nuclear magnetic resonance analysis confirms this stereochemical preference, with characteristic coupling constants of approximately 15.5 Hz for the trans-olefinic protons [7].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions significantly influences both the yield and purity of 4'-Chlorochalcone synthesis. Traditional approaches employ alcoholic solvents, particularly ethanol and methanol, which provide optimal solubility for both reactants and basic catalysts [8] [9].

Ethanol emerges as the most frequently utilized solvent due to its dual role as a reaction medium and its classification as a "green solvent" [8]. The typical reaction conditions involve dissolving the ketone and aldehyde components in ethanol, followed by addition of aqueous sodium hydroxide or potassium hydroxide solution [10]. Methanol serves as an equally effective alternative, often providing similar yields with slightly different reaction kinetics [11] [12].

The choice of basic catalyst proves critical for reaction success. Sodium hydroxide represents the most commonly employed base, typically used in 20-30% aqueous solutions [13]. Potassium hydroxide offers comparable effectiveness and is often preferred for reactions requiring higher temperatures or longer reaction times [14] [15]. The concentration of the basic catalyst dramatically influences both yield and product purity, with 30% sodium hydroxide solutions providing optimal results for 4'-Chlorochalcone synthesis [13].

Alternative catalytic systems have been developed to address specific synthetic challenges. Alkaline earth metal hydroxides of calcium, barium, or strontium in aprotic solvents facilitate water removal and can accelerate reaction rates [9]. The use of lithium bis(trimethylsilyl)amide as a base catalyst has been reported, though yields typically remain below 50% [9].

Temperature control represents another crucial parameter in optimizing synthetic conditions. Room temperature reactions generally require 24 hours for completion, while elevated temperatures can significantly reduce reaction times at the risk of increased side reactions [16]. The optimal temperature range typically falls between 40-70°C, balancing reaction rate with product purity considerations [17] [18].

Industrial-Scale Production Protocols

Industrial-scale production of 4'-Chlorochalcone requires careful consideration of scalability, cost-effectiveness, and environmental impact. The traditional Claisen-Schmidt condensation has been successfully adapted for large-scale synthesis through process optimization and equipment modifications [17].

Continuous-flow synthesis represents a significant advancement in industrial chalcone production. Flow chemistry approaches offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processes [19] [20]. Continuous-flow reactors enable precise temperature control, reduced reaction times, and consistent product quality across production runs.

The implementation of solvent-free protocols has gained attention for industrial applications due to environmental and economic benefits. Mechanochemical synthesis using ball milling techniques has demonstrated effectiveness for chalcone production, achieving yields of 85-95% without organic solvents [21] [22]. These approaches utilize mechanical force to promote molecular interactions, eliminating the need for large solvent volumes and simplifying downstream processing.

Microwave-assisted synthesis protocols have been successfully scaled for industrial applications, reducing reaction times from hours to minutes while maintaining high yields [23] [24] [16]. The controlled application of microwave irradiation at 100-160 watts for 30 minutes to 2 hours provides efficient heating and improved reaction kinetics. This technology offers particular advantages for industrial settings where rapid throughput and energy efficiency are priorities.

Catalytic optimization for industrial processes focuses on recyclable catalyst systems. Ionic liquid catalysts, particularly sulfonic acid-functional ionic liquids, have demonstrated excellent activity with 85-94% yields while offering the advantage of catalyst recovery and reuse [25] [18]. These systems eliminate the need for aqueous workup procedures and reduce waste generation.

Industrial purification protocols typically employ recrystallization techniques using ethanol or ethanol-water mixtures. The product isolation involves cooling the reaction mixture, filtering the precipitated chalcone, and washing with cold water or dilute hydrochloric acid [17] [10]. Large-scale operations often incorporate continuous crystallization equipment to improve efficiency and product consistency.

Purification Techniques (Recrystallization, Chromatography)

Effective purification of 4'-Chlorochalcone requires careful selection of techniques appropriate for the scale and purity requirements of the intended application. Recrystallization represents the most commonly employed purification method due to its simplicity, effectiveness, and scalability [17] [26] [10].

Recrystallization from ethanol provides excellent results for 4'-Chlorochalcone purification. The typical procedure involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [27]. The addition of water to the ethanolic solution can enhance crystal quality and improve yield recovery. Alternative recrystallization solvents include methanol, ethanol-dioxane mixtures, and ethanol-water systems, each offering specific advantages depending on the impurity profile [12].

The recrystallization process benefits from careful temperature control and controlled cooling rates. Rapid cooling often produces smaller crystals with higher surface area, potentially trapping impurities, while slow cooling promotes larger, purer crystals. The use of seed crystals can improve crystal quality and reduce induction time for crystallization.

Column chromatography provides an alternative purification approach for cases where recrystallization proves insufficient. Silica gel chromatography using hexane-ethyl acetate solvent systems effectively separates 4'-Chlorochalcone from reaction byproducts and unreacted starting materials [26]. The typical eluent composition ranges from 12:2 to 20:80 hexane:ethyl acetate, depending on the polarity of impurities present.

For synthetic routes involving triphenylphosphine oxide byproducts, specialized purification techniques prove necessary. Filtration through silica gel plugs using dichloromethane effectively removes triphenylphosphine oxide while preserving the desired chalcone product [17]. This approach offers advantages over traditional column chromatography by reducing solvent consumption and processing time.

Thin-layer chromatography serves as an essential analytical tool for monitoring purification progress and assessing product purity. The typical mobile phase consists of hexane-ethyl acetate mixtures, with detection accomplished through ultraviolet visualization or chemical staining with sulfuric acid solutions [26] [10].

Advanced purification techniques include preparative high-performance liquid chromatography for high-purity requirements and supercritical fluid chromatography for environmentally conscious applications. These methods offer superior resolution and reduced environmental impact compared to traditional organic solvent-based approaches.

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic approaches for 4'-Chlorochalcone production has become increasingly important in modern chemical manufacturing. Green chemistry principles guide the optimization of synthetic protocols to minimize environmental impact while maintaining synthetic efficiency [28] [29].

Solvent-free synthesis represents one of the most significant advances in green chalcone chemistry. Mechanochemical approaches using ball milling techniques eliminate the need for organic solvents entirely while achieving comparable or superior yields [29] [21] [30]. These methods utilize mechanical force to promote chemical transformations, often reducing reaction times and improving atom economy. The mechanochemical synthesis of 4'-Chlorochalcone can be accomplished using potassium hydroxide as a solid base catalyst, with reaction times typically ranging from 5-30 minutes [22].

Microwave-assisted synthesis protocols offer substantial improvements in energy efficiency and reaction times compared to conventional heating methods [23] [24] [16]. The application of controlled microwave irradiation reduces reaction times from 24 hours to 30 minutes to 2 hours while often improving yields and product purity. This technology eliminates the need for prolonged heating and reduces overall energy consumption.

Ultrasonic irradiation provides another green chemistry approach for chalcone synthesis. Sonochemical methods enhance reaction rates through cavitation effects, allowing reactions to proceed under milder conditions with improved yields [7] [31]. The application of ultrasonic energy typically reduces reaction times to 2-6 hours while maintaining high product quality.

Biocatalytic approaches represent an emerging area in green chalcone synthesis. Enzymatic methods using lipases and acylases have demonstrated the ability to catalyze Claisen-Schmidt condensations with high stereoselectivity [32]. These biocatalytic processes operate under mild conditions, use water as a solvent, and produce minimal waste streams. The application of chalcone isomerases and related enzymes offers potential for developing fully enzymatic synthetic routes [33] [34].

Ionic liquid catalysis provides sustainable alternatives to traditional basic catalysts. Sulfonic acid-functional ionic liquids serve as both catalyst and solvent, achieving yields of 85-94% while offering complete catalyst recovery and reuse [25] [18]. These systems eliminate the need for aqueous workup procedures and reduce waste generation significantly.

The implementation of continuous-flow chemistry principles enhances the sustainability of chalcone production through improved process control, reduced waste generation, and enhanced safety profiles [19] [20]. Flow chemistry systems enable precise control over reaction parameters, leading to improved selectivity and reduced side product formation.

Alternative catalyst systems based on supported reagents and heterogeneous catalysts offer advantages in catalyst recovery and reuse. Metal oxide catalysts including magnesium oxide, manganese dioxide, and yttrium oxide have demonstrated effectiveness in chalcone synthesis while providing easy separation and recycling capabilities [15].

Water-based synthesis protocols eliminate the use of organic solvents while maintaining synthetic effectiveness. The development of surfactant-mediated synthesis using cetyltrimethylammonium bromide and Tween 80 enables chalcone formation in aqueous micellar systems [8]. These approaches demonstrate excellent functional group tolerance and provide environmentally benign alternatives to traditional organic solvent systems.